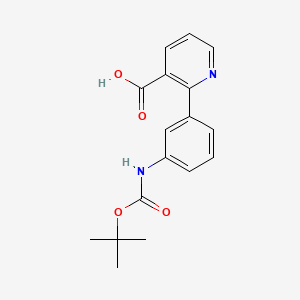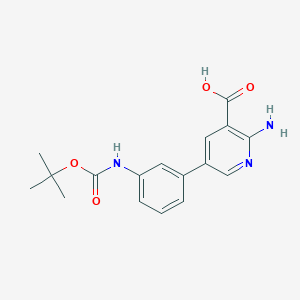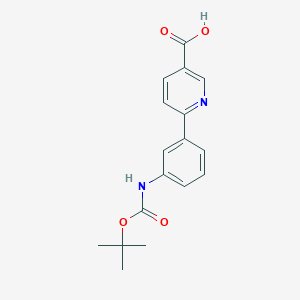
6-(3-BOC-Aminophenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-BOC-Aminophenyl)nicotinic acid, commonly referred to as BOC-Aminophenyl, is an organic compound that is used in a variety of scientific applications, including organic synthesis and biomedical research. BOC-Aminophenyl is a versatile compound that can be used to modify substrates and create novel molecules. This compound is also used in a variety of biochemical and physiological experiments.
科学研究应用
BOC-Aminophenyl is used in a variety of scientific research applications, including organic synthesis and biomedical research. In organic synthesis, BOC-Aminophenyl is used to modify substrates and create novel molecules. In biomedical research, BOC-Aminophenyl is used to study the biochemical and physiological effects of certain molecules. Additionally, BOC-Aminophenyl is used in a variety of other scientific experiments, such as drug delivery and gene expression studies.
作用机制
The mechanism of action of BOC-Aminophenyl is not yet fully understood. However, it is believed that BOC-Aminophenyl acts as a catalyst in the synthesis of novel molecules. This means that BOC-Aminophenyl helps to speed up the reaction of two or more molecules to form a new molecule. Additionally, BOC-Aminophenyl is believed to be involved in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOC-Aminophenyl are not yet fully understood. However, it is believed that BOC-Aminophenyl may have a variety of effects on the body, including the regulation of gene expression and the modulation of enzyme activity. Additionally, BOC-Aminophenyl may have an effect on the immune system, as it has been shown to activate certain immune cells.
实验室实验的优点和局限性
The advantages of using BOC-Aminophenyl in lab experiments include its low cost, easy synthesis, and versatility. Additionally, BOC-Aminophenyl is a relatively safe compound, making it suitable for use in a variety of experiments. The main limitation of BOC-Aminophenyl is its lack of specificity, as it can react with a variety of molecules. Additionally, the mechanism of action of BOC-Aminophenyl is not yet fully understood, which can make it difficult to predict the outcome of an experiment.
未来方向
There are a variety of possible future directions for BOC-Aminophenyl research. One possible direction is to further investigate the biochemical and physiological effects of BOC-Aminophenyl. Additionally, research could be conducted to better understand the mechanism of action of BOC-Aminophenyl and to develop more specific synthetic methods. Another possible direction is to explore the use of BOC-Aminophenyl in drug delivery and gene expression studies. Finally, further research could be conducted to investigate the potential applications of BOC-Aminophenyl in other scientific fields, such as materials science and nanotechnology.
合成方法
BOC-Aminophenyl is typically synthesized through a two-step process involving the reaction of 3-bromo-2-hydroxybenzaldehyde and aminophenol. The first step involves the reaction of the two compounds in an aqueous solution, which produces a brominated hydroxylamine intermediate. This intermediate is then reacted with p-toluenesulfonic acid to produce BOC-Aminophenyl. This synthesis method is simple and cost-effective, making it a popular choice for scientists.
属性
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-8-7-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQDZMWOPQBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)
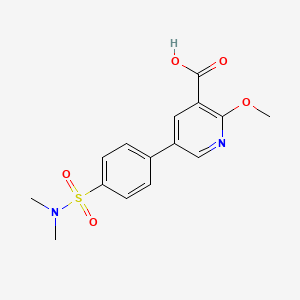
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
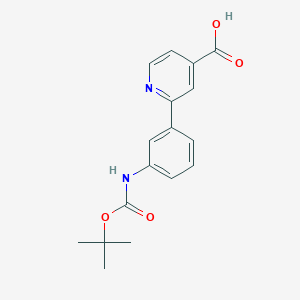
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
